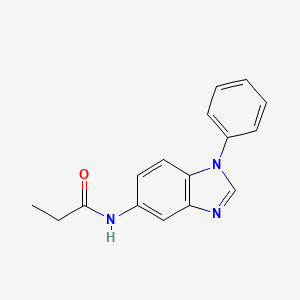![molecular formula C17H16Cl2N2O B5753282 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to understand the mechanisms of action of cannabinoids and to develop new drugs for the treatment of various diseases.
作用机制
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide is a potent agonist of the cannabinoid receptors CB1 and CB2, which are found throughout the body and play a role in a wide range of physiological processes. Activation of these receptors by this compound leads to the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which modulate pain perception, inflammation, and other physiological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory effects, and has been investigated for its potential to treat conditions such as multiple sclerosis, epilepsy, and cancer. It has also been shown to have neuroprotective effects, and has been investigated for its potential to treat conditions such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, which makes it a useful tool for studying the mechanisms of action of cannabinoids. It is also relatively stable and easy to synthesize, which makes it a convenient tool for use in laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound, which means that its effects may not accurately reflect the effects of natural cannabinoids. It is also a potent agonist of the cannabinoid receptors, which means that it may produce effects that are not representative of the effects of endogenous cannabinoids.
未来方向
There are several future directions for research on 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new drugs based on the structure of this compound that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic uses of this compound in the treatment of various diseases, including multiple sclerosis, epilepsy, and cancer. Finally, further research is needed to understand the mechanisms of action of this compound and to elucidate its effects on the various physiological processes that it modulates.
合成方法
The synthesis of 4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 3-chloro-4-(1-pyrrolidinyl)aniline to form the intermediate this compound, which is then purified using column chromatography.
科学研究应用
4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide has been used extensively in scientific research to understand the mechanisms of action of cannabinoids and to develop new drugs for the treatment of various diseases. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, and has been investigated for its potential to treat conditions such as multiple sclerosis, epilepsy, and cancer.
属性
IUPAC Name |
4-chloro-N-(3-chloro-4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-13-5-3-12(4-6-13)17(22)20-14-7-8-16(15(19)11-14)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNNPHTJBVYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)


![2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5753248.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

